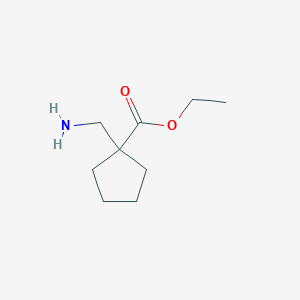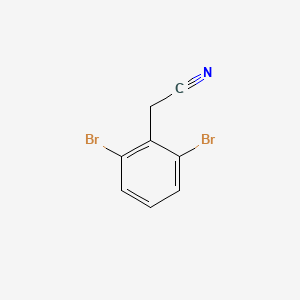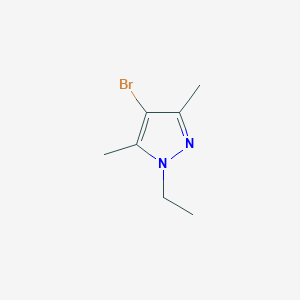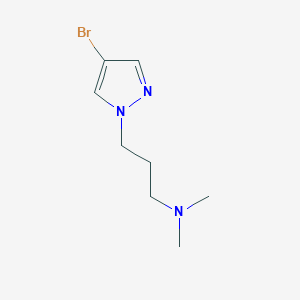
1-乙基环丙烷-1-磺酰胺
描述
1-Ethylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropane ring with an ethyl substituent
科学研究应用
1-Ethylcyclopropane-1-sulfonamide has found applications in several areas of scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用机制
Target of Action
1-Ethylcyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
Sulfonamides, including 1-Ethylcyclopropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor of tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly inhibit DNA synthesis, leading to the arrest of bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The exact ADME (Absorption, Distribution, Metabolism, Excretion) properties of 1-Ethylcyclopropane-1-sulfonamide and their impact on its bioavailability remain to be determined.
Result of Action
The primary result of the action of 1-Ethylcyclopropane-1-sulfonamide is the inhibition of bacterial growth . By disrupting folic acid synthesis and, consequently, DNA synthesis, this compound prevents bacteria from multiplying . This bacteriostatic effect can help control bacterial infections .
Action Environment
The action, efficacy, and stability of 1-Ethylcyclopropane-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides . The pH of the environment can also affect the ionization state of the compound, potentially influencing its absorption and distribution
未来方向
生化分析
Biochemical Properties
1-Ethylcyclopropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, sulfonamide derivatives, including 1-Ethylcyclopropane-1-sulfonamide, have been shown to exhibit antibacterial properties by inhibiting enzymes such as dihydropteroate synthetase . This inhibition prevents the synthesis of folic acid in bacteria, leading to their death. Additionally, sulfonamides can interact with carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in cells .
Cellular Effects
1-Ethylcyclopropane-1-sulfonamide has been observed to affect various types of cells and cellular processes. In cancer cells, sulfonamide derivatives have been shown to induce apoptosis by activating p38/ERK phosphorylation pathways . This activation leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, resulting in cell death . Additionally, 1-Ethylcyclopropane-1-sulfonamide can influence cell signaling pathways, gene expression, and cellular metabolism, further affecting cell function .
Molecular Mechanism
The molecular mechanism of 1-Ethylcyclopropane-1-sulfonamide involves its interaction with specific biomolecules. It binds to enzymes such as dihydropteroate synthetase, inhibiting their activity and preventing the synthesis of essential metabolites like folic acid . This inhibition disrupts bacterial growth and survival. Additionally, 1-Ethylcyclopropane-1-sulfonamide can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethylcyclopropane-1-sulfonamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that sulfonamide derivatives can exhibit temporal effects, with changes in their activity and potency observed over extended periods . These temporal effects can impact the overall efficacy of 1-Ethylcyclopropane-1-sulfonamide in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Ethylcyclopropane-1-sulfonamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, 1-Ethylcyclopropane-1-sulfonamide can cause adverse effects, including toxicity and organ damage . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-Ethylcyclopropane-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, sulfonamide derivatives can affect the pentose phosphate pathway, glycolysis, and other metabolic processes . These interactions can influence the overall metabolic state of cells and impact their function.
Transport and Distribution
The transport and distribution of 1-Ethylcyclopropane-1-sulfonamide within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 1-Ethylcyclopropane-1-sulfonamide in specific tissues can affect its efficacy and toxicity .
Subcellular Localization
1-Ethylcyclopropane-1-sulfonamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of 1-Ethylcyclopropane-1-sulfonamide with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylcyclopropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the synthesis of 1-ethylcyclopropane-1-sulfonamide may involve large-scale oxidative coupling reactions, utilizing readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product, with considerations for cost-effectiveness and minimal environmental impact.
化学反应分析
Types of Reactions: 1-Ethylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
相似化合物的比较
Cyclopropane-1-sulfonamide: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.
1-Methylcyclopropane-1-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Cyclopropane-1-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group, significantly altering its chemical behavior and applications.
Uniqueness: 1-Ethylcyclopropane-1-sulfonamide is unique due to the presence of both the cyclopropane ring and the ethyl substituent, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable tool in scientific research.
属性
IUPAC Name |
1-ethylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMJRIZSBCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
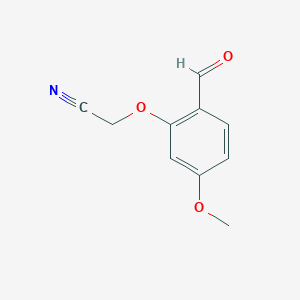
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)
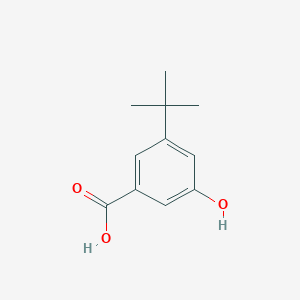
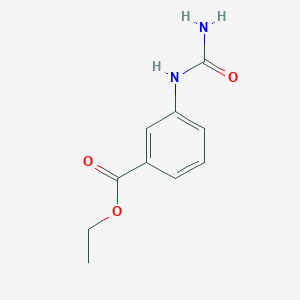
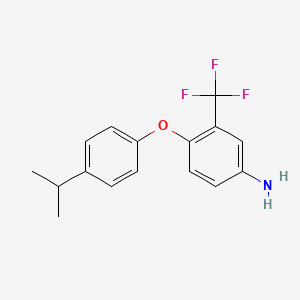

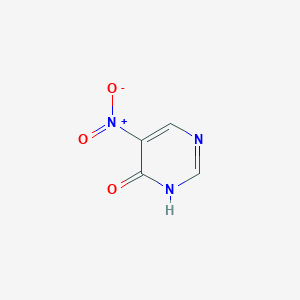
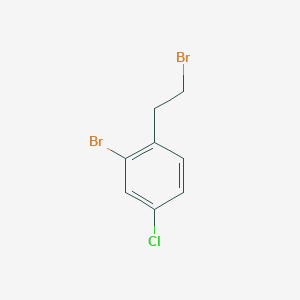

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
